![molecular formula C14H16FNO6 B3040478 (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 207727-11-5](/img/structure/B3040478.png)
(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C14H16FNO6 and its molecular weight is 313.28. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
Synthesis Approaches : Novel approaches for synthesizing related compounds, such as (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, have been developed. These methods involve multi-step synthesis processes and aim to avoid isomers of undesired ortho-products during preparation (Liu, Li, & Lu, 2008).
Improved Preparation Techniques : Techniques for the improved preparation of similar compounds, for example, C-aryl glucoside SGLT2 inhibitors, have been reported. These compounds are synthesized from various starting materials, emphasizing the avoidance of undesired isomers (Liu, Li, & Lu, 2008).
Chemical Structure and Properties
Crystal Structure Analysis : Studies on compounds like Trehalose dihydrate from Tremella fuciformis, which share structural similarities, have provided insights into the molecular and crystal structures. Such analyses often include detailed hydrogen bonding patterns and conformations (Liu, Yan, Song, Gou, & Chen, 2012).
Water-Soluble Derivatives : Research on water-soluble derivatives, such as the Glucose amine Schiff base (GASB-1) derived from similar compounds, has been conducted. These studies focus on synthesis methods, crystal structure, spectral data, and thermal behavior, providing a comprehensive understanding of the compound's properties (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Environmental and Green Chemistry
Eco-Friendly Synthesis : Research on using 2-Amino glucose as a substrate for environmentally friendly synthesis procedures, such as the creation of magnetically recoverable nanocatalysts, highlights the compound's role in green chemistry. These methods emphasize high purity, short reaction times, and eco-friendliness (Aghazadeh & Nikpassand, 2019).
Magnetically Separable Catalysts : The use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles for one-pot synthesis of novel compounds illustrates innovative approaches in catalysis. This method allows easy recovery and reuse of the catalyst, contributing to sustainable chemical processes (Nikpassand & Jafari Farshami, 2020).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-3-indolyl-b-D-galactopyranoside is the enzyme beta-galactosidase . Beta-galactosidase is a hydrolase enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides .
Mode of Action
6-Fluoro-3-indolyl-b-D-galactopyranoside acts as a substrate for beta-galactosidase . When this substrate is hydrolyzed by beta-galactosidase, it produces a fluorescent blue product . This interaction allows for the detection and quantification of beta-galactosidase activity .
Biochemical Pathways
The hydrolysis of 6-Fluoro-3-indolyl-b-D-galactopyranoside by beta-galactosidase is part of the larger galactose metabolism pathway . The downstream effects of this pathway include the production of glucose, which can be used in various cellular processes for energy .
Result of Action
The hydrolysis of 6-Fluoro-3-indolyl-b-D-galactopyranoside by beta-galactosidase results in the production of a fluorescent blue product . This allows for the easy detection and measurement of beta-galactosidase activity, which can be useful in various research and diagnostic applications .
Action Environment
The action, efficacy, and stability of 6-Fluoro-3-indolyl-b-D-galactopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other substances that may interact with the compound or the enzyme, and the specific conditions under which the compound is stored .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(6-fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOOACBEXDNIAY-MBJXGIAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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